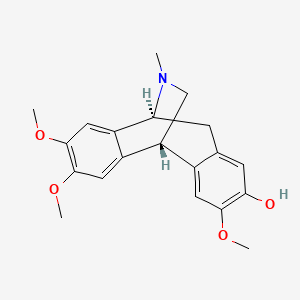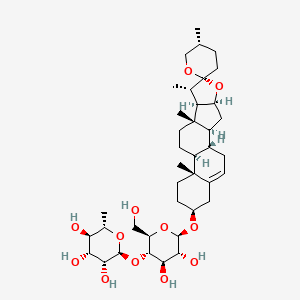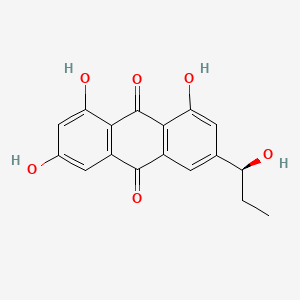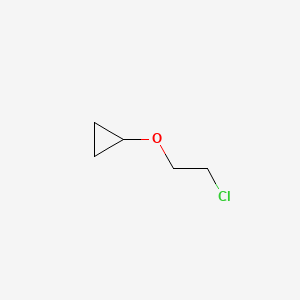
(2-Chloroethoxy)cyclopropane
Descripción general
Descripción
“(2-Chloroethoxy)cyclopropane” is a chemical compound with the molecular formula C5H9ClO. Its molecular weight is 120.58 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-Chloroethoxy)cyclopropane” consists of a three-membered cyclopropane ring with a 2-chloroethoxy group attached . The exact structure can be obtained from databases like ChemSpider .Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Ring-Opening Reactions
Research on donor-acceptor cyclopropanes, including compounds like (2-Chloroethoxy)cyclopropane, has shown that they can react with iodobenzene dichloride to yield ring-opened products. These products feature chlorine atoms at specific positions, showcasing the compound's versatility in synthetic chemistry (Garve et al., 2014).
2. Reactions with Chlorine and Bromine
Studies on 1,2-bis(trimethylsiloxy)cyclopropanes, which are chemically related to (2-Chloroethoxy)cyclopropane, reveal their reaction patterns with chlorine and bromine. These reactions typically result in the formation of α-ketols, enones, and β-diketones, demonstrating the compound's reactivity and potential applications in organic synthesis (Le Goaller & Pierre, 1978).
3. Synthesis of Substituted Cyclopropanes
The synthesis of heterosubstituted cyclopropanes has been achieved using lithiated chloroalkyloxazolines, which are structurally related to (2-Chloroethoxy)cyclopropane. This method offers a route to chiral nonracemic heterosubstituted cyclopropanes, highlighting its utility in producing complex organic structures (Rocchetti et al., 2003).
4. Development of Chiral Cyclopropane Units
Research into chiral cyclopropane units, including those derived from compounds like (2-Chloroethoxy)cyclopropane, has led to the development of conformationally restricted analogues of biologically active compounds. This work demonstrates the compound's role in exploring bioactive conformations and improving activity in various applications (Kazuta et al., 2002).
Safety And Hazards
Direcciones Futuras
Cyclopropane derivatives have been recognized as important molecules in organic chemistry, found in natural products, pharmaceutical products, and agrochemicals . The transformations of cyclopropenes have attracted the attention of organic chemists for decades . Future research may focus on developing new synthetic methods and applications of cyclopropane derivatives .
Propiedades
IUPAC Name |
2-chloroethoxycyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-4-7-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNLVWTJMUQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672074 | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethoxy)cyclopropane | |
CAS RN |
17714-18-0 | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17714-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethoxy)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
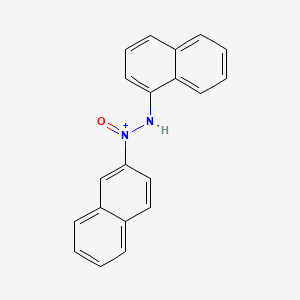

![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
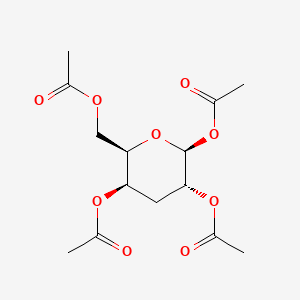
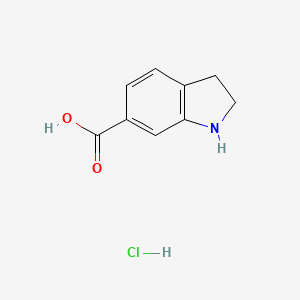
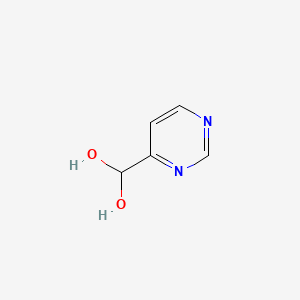
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
